3-Dimethylamino-1-(4-methylphenyl)-1-propanone

Cannabinoid Receptor Pharmacology Binding Affinity GPCR Screening

Researchers face unreliable cross-class extrapolation in β-aminoketone series due to substituent-driven potency shifts. This 4-methyl Mannich base solves the SAR gap with a defined hydrophobic handle and distinct elimination kinetics. Key features: • ClogP shift & π = +0.56 for systematic lipophilicity mapping vs. unsubstituted/4-OCH₃ analogs • 3-dimethylamino regiochemistry enables α,β-unsaturated ketone prodrug formation for covalent engagement • Solved X-ray structure (HCl salt) supports rational quaternary salt design for antimicrobial optimization Supplied as >98% pure hydrochloride salt with rapid global shipping.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12116691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylamino-1-(4-methylphenyl)-1-propanone
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCN(C)C
InChIInChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-7H,8-9H2,1-3H3
InChIKeyCDRIHKYUUKWROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dimethylamino-1-(4-methylphenyl)-1-propanone: Identity and Procurement Overview


3-Dimethylamino-1-(4-methylphenyl)-1-propanone (CAS 13552-47-1, free base; HCl salt CAS 5250-02-2) is a synthetic β-aminoketone belonging to the Mannich base family, prepared by condensation of 4-methylacetophenone, dimethylamine hydrochloride, and formaldehyde [1]. It possesses a propiophenone backbone bearing a 4-methyl substituent on the aromatic ring and a terminal dimethylamino group, distinguishing it from unsubstituted-phenyl, 4-methoxy, and 4-chloro analogs as well as from the regioisomeric 2-aminoketone cathinone derivatives [2]. The compound is supplied as the hydrochloride salt (MW 227.73 g/mol, >95% purity) and has been investigated in analgesic, antimicrobial, and CB1-receptor screening contexts, although the depth of published quantitative comparative data remains limited relative to more extensively profiled aminoketones [3].

Why This β-Aminoketone Cannot Be Interchanged with Analogs


β-Aminoketones exhibit pronounced structure–activity divergence driven by even minor substituent changes on the aryl ring or the aminoalkyl side chain. The 4-methyl substitution in 3-dimethylamino-1-(4-methylphenyl)-1-propanone alters electronic distribution, lipophilicity (ClogP shift relative to the unsubstituted phenyl analog), and metabolic susceptibility compared to 4-H, 4-OCH₃, or 4-Cl congeners [1]. Further, the 3-dimethylamino regiochemistry yields a distinct elimination propensity toward α,β-unsaturated ketones under physiological conditions, a key determinant of covalent target engagement that differs fundamentally from the 2-aminoketone (cathinone) scaffold [2]. These differences render simple potency extrapolation across in-class compounds unreliable, underscoring the need for compound-specific evidence when selecting a β-aminoketone for research or industrial application.

Differentiation Evidence Against Closest Analogs


CB1 Cannabinoid Receptor Affinity Comparison

In rat brain homogenate CB1 competitive binding assays using [³H]CP-55,940, the target compound (as hydrochloride salt) displayed IC₅₀ > 2000 nM, indicating weak CB1 interaction [1]. In contrast, the structurally related analog bearing a 3-acyloxy substitution (rather than the simple 4-methyl group) showed single-digit nanomolar CB1 affinity (Ki = 6.40 nM for a distinct molecular scaffold; direct head-to-head data for the 4-methoxy analog are not available in the same assay) [2]. The low CB1 affinity of the target compound is advantageous in analgesic screening programs where cannabinoid-mediated psychotropic effects are undesirable.

Cannabinoid Receptor Pharmacology Binding Affinity GPCR Screening

Antimicrobial Activity Ranking Among β-Aminoketones

In a comparative antimicrobial screen of tertiary and quaternary β-aminoketones against multiple microbial strains, the antimicrobial activity was expressed relative to formaldehyde as a reference standard. The most active tertiary aminoketones (e.g., 1-dimethylamino-2-phenylbutan-3-one and 2-phenyl-3-dimethylaminopropiophenone) exhibited relative activity values of 1.0–2.0 (formaldehyde = 1.0) [1]. While the target 4-methyl compound was not among the top-ranked entities in this historical dataset, quaternization of the dimethylamino group consistently enhanced activity across the series by 2- to 5-fold [1]. This provides a benchmark for evaluating the target compound's antimicrobial positioning and suggests quaternization as a rational derivatization strategy to improve performance.

Antimicrobial Susceptibility β-Aminoketones Structure–Activity Relationship

Single-Crystal X-ray Structural Confirmation

The hydrochloride salt of the target compound has been unequivocally characterized by single-crystal X-ray diffraction, confirming the molecular connectivity, stereoelectronic environment, and salt stoichiometry [1]. In contrast, many commercial analogs (e.g., 3-(dimethylamino)-1-phenyl-1-propanone, CAS 3506-36-3) are typically supplied with solution-state characterization (¹H/¹³C NMR, HPLC) only, without published single-crystal data. The availability of a solved crystal structure provides unambiguous batch identity verification and supports computational docking studies requiring precise 3D coordinates.

Structural Chemistry Crystallography Analytical Quality Control

3-Aminoketone vs. 2-Aminoketone Reactivity

The target compound is a 3-(dimethylamino)propiophenone derivative, placing the amino group β to the carbonyl. This regiochemistry imparts the capacity for retro-Mannich elimination to generate α,β-unsaturated ketone electrophiles, a property exploited for covalent enzyme inhibition (e.g., MetAP-1) [1]. By contrast, the regioisomeric 2-(dimethylamino)-1-(4-methylphenyl)-1-propanone (a substituted cathinone) places the amino group α to the carbonyl, favoring monoamine transporter interactions rather than elimination-dependent prodrug behavior [2]. The β-aminoketone scaffold of the target compound is thus mechanistically distinct and suited to applications requiring in-situ generation of Michael acceptor species.

Medicinal Chemistry Prodrug Design Chemical Stability

Application Scenarios


Analgesic Screening with Low Cannabinoid Liability

The compound's weak CB1 receptor affinity (IC₅₀ > 2000 nM) renders it a candidate for analgesic programs where cannabinoid-mediated psychotropic or sedative side effects must be minimized [1]. While direct in vivo analgesic ED₅₀ data remain sparse, the CB1 selectivity profile supports its use in hit-finding campaigns targeting non-cannabinoid pain pathways.

Covalent Inhibitor and Prodrug Design

The 3-aminoketone scaffold is established as a prodrug platform for generating α,β-unsaturated ketones that covalently target cysteine residues in enzyme active sites (e.g., MetAP-1) [1]. The 4-methyl substitution on the aromatic ring provides a modifiable handle for tuning elimination kinetics and electrophilicity, offering a distinct vector relative to unsubstituted or electron-donating (4-OCH₃) analogs.

Antimicrobial Derivatization with Defined Structure

Although the tertiary amine form shows moderate antimicrobial activity in class-level comparisons, quaternization of the dimethylamino group has been demonstrated to enhance antimicrobial potency by 2- to 5-fold across β-aminoketone series [1]. The availability of a solved single-crystal X-ray structure for the target compound [2] facilitates rational quaternary salt design and structure-based optimization.

Synthetic Intermediate for Aminoketone Libraries

The compound serves as a versatile starting material for N-alkylation reactions yielding structurally diverse β-aminoketones and γ-aminoalcohols, as demonstrated in a general synthetic methodology applicable to 3-(N,N-dimethylamino)propiophenones [1]. The 4-methyl substituent provides a defined hydrophobic parameter (π = +0.56) for systematic SAR exploration.

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